Product packaging for 2,3-Dimethoxyaniline(Cat. No.:CAS No. 6299-67-8)

2,3-Dimethoxyaniline

Cat. No.: B1295422
CAS No.: 6299-67-8
M. Wt: 153.18 g/mol
InChI Key: HEZIOZBMPKPOER-UHFFFAOYSA-N
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Description

Strategic Positioning and Research Significance of Substituted Anilines

Substituted anilines are aromatic amines that serve as fundamental building blocks in a multitude of chemical syntheses. iloencyclopaedia.orgwisdomlib.org Their versatility stems from the reactive amino group and the modifiable aromatic ring, which allow for a wide range of chemical transformations. These compounds are pivotal intermediates in the production of pharmaceuticals, dyes, pigments, and polymers. acs.orgacs.org The nature and position of the substituents on the aniline (B41778) ring profoundly influence the compound's physical, chemical, and biological properties. lkouniv.ac.in

In medicinal chemistry, the aniline scaffold is present in numerous FDA-approved drugs. cresset-group.com The strategic replacement of or addition to the aniline core allows chemists to fine-tune a molecule's pharmacological profile, including its bioavailability, solubility, and target selectivity. cresset-group.com Furthermore, modifying the aniline structure can help mitigate potential toxicity and off-target effects. cresset-group.com In materials science, substituted anilines are utilized as monomers for the synthesis of conductive polymers and other functional materials. mdpi.comscielo.br The ability to introduce various functional groups onto the aniline ring enables the development of materials with specific electronic and optical properties. scielo.br

Evolution of Academic Inquiry into Aromatic Amine Derivatives

The scientific journey into aromatic amines began with the discovery of aniline itself. iloencyclopaedia.org Early research was heavily driven by the burgeoning dye industry, which utilized aniline derivatives to create a vibrant spectrum of synthetic colors. iloencyclopaedia.org However, this period also brought to light the carcinogenic potential of certain aromatic amines, prompting investigations into their metabolic pathways and toxicological effects. researchgate.netnih.gov This led to a deeper understanding of how the body processes these compounds, including the role of cytochrome P450 enzymes in their metabolic activation. nih.gov

Over the decades, the focus of research has expanded dramatically. Academic inquiry has moved beyond industrial applications to explore the intricate roles of aromatic amine derivatives in biological systems and advanced materials. The development of sophisticated analytical techniques has enabled detailed characterization of these molecules, while advances in synthetic methodologies have provided more efficient and selective ways to prepare them. nih.gov Current research often focuses on creating complex aniline derivatives for highly specific applications, such as targeted cancer therapies and high-performance electronic materials. nih.govbeilstein-journals.org

Current Research Paradigms and Emerging Frontiers for 2,3-Dimethoxyaniline

This compound (CAS No. 6299-67-8) is a substituted aniline that is gaining attention for its potential in both pharmaceutical and materials science research. chemicalbull.comcymitquimica.com Its chemical formula is C₈H₁₁NO₂, and it has a molecular weight of 153.18 g/mol . chemicalbull.com The presence of two methoxy (B1213986) groups at the ortho and meta positions relative to the amino group creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions.

Current research paradigms for this compound include its use as a key intermediate in organic synthesis. chemicalbull.comcymitquimica.com For instance, it is a precursor in the synthesis of complex heterocyclic molecules, which are scaffolds for new therapeutic agents. Researchers are exploring its utility in creating novel compounds with potential applications in treating a range of diseases.

Emerging frontiers for this compound lie in the development of advanced materials. For example, substituted anilines like 2,5-dimethoxyaniline (B66101) have been used to create soluble conductive polymers. mdpi.com The electroactive nature of polyaniline derivatives makes them suitable for applications in sensors, electrochromic devices, and energy storage. mdpi.comscielo.br The specific substitution pattern of this compound could lead to polymers with unique properties, opening up new avenues for research in materials science. Further exploration into its reactivity and polymerization is an active area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1295422 2,3-Dimethoxyaniline CAS No. 6299-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethoxyaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZIOZBMPKPOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286335
Record name 2,3-Dimethoxyaniline
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-67-8
Record name 6299-67-8
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Record name 2,3-Dimethoxyaniline
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Record name 2,3-Dimethoxyaniline
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Synthetic Methodologies and Advanced Strategies for 2,3 Dimethoxyaniline

Established Synthetic Routes to 2,3-Dimethoxyaniline

Reduction-Based Synthesis from Nitroaromatic Precursors

A predominant and well-established method for synthesizing this compound is through the reduction of the corresponding nitroaromatic compound, 2,3-dimethoxynitrobenzene. This transformation is a cornerstone of aromatic amine synthesis, with various reducing agents and systems developed to achieve high efficiency and purity.

Historically, chemical reduction methods employed reactive metals like zinc, iron, or tin in the presence of acids such as hydrochloric or acetic acid. guidechem.com While effective, these methods often generate significant environmental waste and present challenges in large-scale processing. guidechem.com Consequently, catalytic hydrogenation has emerged as a more environmentally benign and controllable alternative. guidechem.com This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. guidechem.com For instance, the catalytic hydrogenation of 2,6-dimethoxynitrobenzene, a related compound, has been improved by using a stable and less-abundant Pd/C catalyst (2% w/w) instead of the traditional Raney nickel (14% w/w), allowing the reaction to proceed at room temperature and a lower pressure (1.0 MPa) compared to the harsher conditions previously reported (80°C and 7.5 MPa). guidechem.com

Another approach involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system. A patented method for the synthesis of the isomeric 2,4-dimethoxyaniline (B45885) from 2,4-dimethoxy nitrobenzene (B124822) utilizes hydrazine hydrate with ferric chloride and activated carbon in ethanol (B145695), achieving a high yield (over 96%) and purity (over 99.6%) at a reflux temperature of 70-80°C. google.com This method highlights the potential for high efficiency and product quality under relatively mild conditions. google.com

The electrochemical reduction of nitroaromatic compounds also presents a viable synthetic route. Studies on 2,5-dimethoxy nitrobenzene derivatives have shown that the nitro group can be reduced to a nitro radical anion, which can then be further reduced to the corresponding amine. uchile.clresearchgate.net This method offers a high degree of control over the reduction process. uchile.cl

Table 1: Comparison of Reduction Methods for Nitroaromatic Precursors

Method Reducing Agent/System Catalyst Precursor Product Yield/Purity Key Advantages
Chemical Reduction Metals (Zn, Fe, Sn) and Acid - Nitroaromatic Aromatic Amine Variable Established method
Catalytic Hydrogenation Hydrogen Gas Pd/C or Raney Nickel 2,6-dimethoxynitrobenzene 2,6-dimethoxyaniline (B1294893) >98% purity Environmentally friendly, high purity
Hydrazine Reduction Hydrazine Hydrate Ferric Chloride/Activated Carbon 2,4-dimethoxy nitrobenzene 2,4-dimethoxyaniline >96% yield, >99.6% purity High yield and purity
Electrochemical Reduction Electric Current - 2,5-dimethoxy nitrobenzene derivatives Corresponding anilines - High control over reduction

Synthetic Pathways from Substituted Benzoic Acid Derivatives

An alternative synthetic strategy for this compound begins with substituted benzoic acid derivatives, such as 2,3-dimethoxybenzoic acid. lookchem.com This approach involves the conversion of the carboxylic acid functionality into an amino group, a transformation that can be achieved through various multi-step sequences.

One common pathway is the Curtius rearrangement, where a carboxylic acid is first converted to an acyl azide (B81097), which then rearranges upon heating to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired amine. While a versatile method, it involves the use of potentially hazardous azide intermediates.

Another route involves the Hofmann rearrangement, where a primary amide derived from the benzoic acid is treated with a halogen (such as bromine) and a strong base to form the amine with one fewer carbon atom.

More directly, 2,3-dimethoxybenzoic acid can be a precursor in multi-step syntheses where the aniline (B41778) moiety is formed as part of a larger molecular framework. For example, in the synthesis of certain substituted 5-methylbenzo[c]phenanthridinium derivatives, 6-bromo-2,3-dimethoxybenzoic acid is converted to its acid chloride and then reacted with an aniline derivative to form a benzamide (B126). nih.gov This benzamide is then subjected to further transformations, including cyclization, to yield the final complex product. nih.gov While not a direct synthesis of this compound itself, these pathways demonstrate the utility of dimethoxybenzoic acid derivatives as key building blocks in the construction of more complex molecules containing the this compound substructure.

Direct Functionalization Approaches in Aromatic Systems

Direct functionalization of aromatic systems represents a more atom-economical approach to synthesizing substituted anilines like this compound. These methods aim to introduce the amino or methoxy (B1213986) groups directly onto a pre-existing aromatic ring, avoiding the need for precursor molecules with pre-installed functionalities.

For instance, the direct amination of arenes can be achieved using reagents like azodicarboxylates in the presence of a catalyst. researchgate.net While this has been demonstrated for various arenes, the specific application to form this compound would depend on the regioselectivity of the reaction on a dimethoxybenzene substrate. Fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to promote the direct amination of anilines and other electron-rich arenes without the need for an external catalyst. researchgate.net

The Friedel-Crafts reaction, a classic method for C-C bond formation, can also be adapted for C-N bond formation, although this is less common. The reaction of 3,5-dimethoxyaniline (B133145) with aldehydes in the presence of trifluoroacetic acid and triethylsilane has been reported to produce para-alkylated anilines with high regioselectivity. researchgate.net This highlights the potential for direct alkylation on the aromatic ring of a dimethoxyaniline isomer.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of this compound, offering pathways to increased efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalytic systems are employed to facilitate key bond-forming reactions.

Homogeneous Catalysis for C-N and C-O Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is instrumental in the formation of C-N and C-O bonds, which are crucial steps in many synthetic routes to this compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation. mit.edu These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. mit.edunsf.gov The development of specialized phosphine (B1218219) ligands has been critical to the success of these reactions, allowing for the coupling of a wide range of substrates under mild conditions. mit.edu For example, air-stable palladium precatalysts have been developed for the N-arylation of anilines with aryl bromides. nsf.gov In the context of this compound synthesis, this could involve the coupling of a suitably substituted aromatic precursor with an amine source.

Gold catalysis has also emerged as a valuable tool in organic synthesis. For instance, gold catalysts have been used in the synthesis of quinolines from anilines and alkynes. rsc.org While not a direct synthesis of this compound, this demonstrates the potential of gold catalysis in reactions involving aniline derivatives.

Ruthenium-based catalysts have been investigated for deaminative coupling reactions, which involve the activation and cleavage of a C-N bond. marquette.edu These catalysts can mediate the reaction between ketones and amines, leading to α-alkylated ketones. marquette.edu

Heterogeneous Catalysis in Aromatic Transformations

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. nih.gov In the synthesis of this compound, heterogeneous catalysts are primarily used in the reduction of nitroaromatic precursors and other aromatic transformations.

As mentioned earlier, the catalytic hydrogenation of 2,3-dimethoxynitrobenzene is a key application of heterogeneous catalysis. guidechem.com Metal catalysts like palladium on carbon (Pd/C) and Raney nickel are widely used for this purpose. guidechem.com The use of solid-supported catalysts simplifies the work-up procedure and allows for the reuse of the catalyst, making the process more cost-effective and environmentally friendly. google.com

Metal oxides also serve as important heterogeneous catalysts in a variety of organic transformations. mdpi.com They can possess acidic, basic, or redox properties, making them suitable for a range of reactions. mdpi.com For example, zeolite-catalyzed acylation of aromatics is a well-established industrial process. tuiasi.ro While not directly applied to the synthesis of this compound in the provided information, the principles of heterogeneous catalysis on metal oxides could be adapted for relevant transformations.

Table 2: Catalytic Systems in Aromatic Synthesis

Catalysis Type Catalyst System Reaction Type Application in Synthesis
Homogeneous Palladium/Phosphine Ligands C-N Cross-Coupling (Buchwald-Hartwig) Formation of the aniline group
Homogeneous Gold Complexes Hydroamination/Hydroarylation Synthesis of complex heterocycles from anilines
Homogeneous Ruthenium Complexes Deaminative Coupling C-N bond activation and functionalization
Heterogeneous Palladium on Carbon (Pd/C) Catalytic Hydrogenation Reduction of nitroaromatics to anilines
Heterogeneous Raney Nickel Catalytic Hydrogenation Reduction of nitroaromatics to anilines
Heterogeneous Metal Oxides (e.g., Zeolites) Various Aromatic Transformations Potential for acylation, alkylation, etc.

Stereoselective and Enantioselective Synthesis Approaches

While the direct asymmetric synthesis of this compound is not extensively documented, several general methodologies for the enantioselective synthesis of chiral aromatic amines can be applied to produce chiral derivatives of this compound or to resolve racemic mixtures. These approaches are crucial for the synthesis of enantiopure compounds, which are often required for specific biological activities.

One prominent strategy is the kinetic resolution of racemic anilines. This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the unreacted, enantiomerically enriched amine from the derivatized enantiomer. For instance, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric amination of anilines with azodicarboxylates, achieving high selectivity factors. researchgate.netacs.org This method could theoretically be applied to a racemic mixture of a chiral derivative of this compound to isolate one enantiomer.

Another powerful technique is the catalytic asymmetric C-H amination . This method involves the direct functionalization of a C-H bond to form a C-N bond in an enantioselective manner. Palladium-catalyzed asymmetric intramolecular allylic C-H amination has been shown to be effective for synthesizing a range of enantioenriched isoindolines with high yields and excellent enantioselectivities. chinesechemsoc.org Although this is an intramolecular example, it highlights the potential for developing intermolecular variants applicable to substrates like 1,2-dimethoxybenzene (B1683551) to introduce an amino group stereoselectively. Furthermore, rhodium-catalyzed C-H amination using sulfonimidoylnitrenes has been reported for the synthesis of chiral amines. thieme-connect.com

Biocatalysis offers a promising avenue for the stereoselective synthesis of chiral amines. Engineered enzymes, such as 'nitrene transferases' and variants of myoglobin, have been developed for the asymmetric synthesis of amines via C-H amination and carbene N-H insertion, respectively. nih.gov These biocatalytic systems can provide high enantioselectivity under mild reaction conditions.

The following table summarizes potential stereoselective strategies applicable to the synthesis of chiral this compound derivatives.

Synthetic Strategy Catalyst/Reagent General Applicability Potential Outcome for this compound Derivatives
Kinetic ResolutionChiral Phosphoric AcidsRacemic anilinesSeparation of enantiomers of a chiral this compound derivative
Asymmetric C-H AminationPalladium or Rhodium ComplexesAromatic compoundsDirect enantioselective introduction of an amino group
Biocatalytic N-H InsertionEngineered MyoglobinAniline derivativesAsymmetric synthesis of chiral secondary amines from this compound

Optimization and Green Chemistry Considerations in Production

The industrial production of anilines, including this compound, is increasingly scrutinized for its environmental impact. Consequently, significant research efforts are directed towards optimizing production processes for higher yield and purity while adhering to the principles of green chemistry.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For aniline synthesis, which traditionally involves hazardous nitration and high-pressure hydrogenation, these advancements are particularly crucial.

Continuous Flow Chemistry has emerged as a key technology for process intensification. The nitration of aromatic compounds, a highly exothermic and potentially hazardous reaction, can be performed more safely and efficiently in continuous flow reactors. chinesechemsoc.orgnih.gov These systems offer superior control over reaction parameters such as temperature and stoichiometry, minimizing the risk of runaway reactions and improving product selectivity. chinesechemsoc.org The subsequent reduction of the nitro group to an amine can also be carried out in a continuous flow setup, often using packed-bed reactors with heterogeneous catalysts. This integrated approach allows for a streamlined, automated production process with higher throughput and purity compared to traditional batch methods. rsc.org

Microwave-assisted synthesis is another technique for process intensification. Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often improved yields. researchgate.netacs.org For instance, the synthesis of anilines from activated aryl halides has been achieved in high yields using microwave assistance, eliminating the need for organic solvents and metal catalysts. acs.orgchemrxiv.org

The table below highlights key process intensification techniques and their benefits for aniline synthesis.

Technique Key Advantages Applicability to this compound Synthesis
Continuous Flow ChemistryEnhanced safety, precise process control, improved yield and selectivity, scalability. chinesechemsoc.orgnih.govSafer nitration of 1,2-dimethoxybenzene and subsequent continuous hydrogenation.
Microwave-Assisted SynthesisRapid reaction rates, increased yields, potential for solvent-free conditions. researchgate.netacs.orgAcceleration of key synthetic steps, such as amination or etherification.

The development of sustainable synthetic protocols focuses on reducing waste, using less hazardous materials, and improving energy efficiency. A major aspect of this is the selection of environmentally benign solvents.

Ionic liquids (ILs) and Deep Eutectic Solvents (DESs) are being explored as green alternatives to volatile organic compounds (VOCs). wiley.comrsc.org ILs have been used as solvents and catalysts for the N-alkylation of anilines, in some cases minimizing over-alkylation and allowing for milder reaction conditions. nih.gov DESs have also shown promise as solvents for amine synthesis, including Ullmann-type couplings and biocatalytic reactions, offering advantages such as biodegradability and low toxicity. wiley.comnih.gov

The development of bio-based routes to aromatic amines represents a significant step towards a more sustainable chemical industry. Researchers are exploring the conversion of renewable feedstocks, such as lignin-derived monomers, into aromatic amines. acs.orgresearchgate.net This approach avoids the use of petroleum-based starting materials and the hazardous nitration process. Recently, a French company, Pili, announced the successful industrialization of a bio-based aniline derivative produced via fermentation.

Electrochemical methods offer another green alternative for aniline production. An electrocatalytic process using a phosphotungstic acid catalyst in an aqueous solution at room temperature and pressure has been developed for the reduction of nitrobenzenes to anilines. This method avoids the use of high-pressure hydrogen gas and expensive metal catalysts. nih.gov

The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound.

Green Chemistry Approach Description Potential Benefit for this compound Production
Alternative SolventsUse of Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs) instead of volatile organic solvents. wiley.comrsc.orgReduced environmental impact and potential for catalyst recycling.
Bio-based FeedstocksSynthesis from renewable resources like lignin (B12514952) instead of petrochemicals. acs.orgresearchgate.netReduced carbon footprint and avoidance of hazardous nitration steps.
ElectrocatalysisReduction of nitroaromatics using electricity and a mediator in aqueous solution. nih.govMilder reaction conditions, avoidance of high-pressure H₂ and expensive catalysts.

Reactivity Profiles and Mechanistic Investigations of 2,3 Dimethoxyaniline

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Regioselectivity in Electrophilic Attack

The directing effects of the amino and methoxy (B1213986) groups on 2,3-dimethoxyaniline play a crucial role in determining the regioselectivity of electrophilic aromatic substitution. Both the amino group and the methoxy groups are activating and ortho-, para-directing. lkouniv.ac.inyoutube.com The combined influence of these groups makes the aromatic ring highly nucleophilic.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially substitute at the positions most activated by the electron-donating groups. By examining the resonance structures, it becomes evident that the ortho and para positions relative to the activating groups are stabilized. lkouniv.ac.in In the case of this compound, the positions ortho and para to the strongly activating amino group are C4 and C6. The methoxy groups at C2 and C3 also activate the ring. The interplay of these electronic effects generally directs electrophiles to the C4 and C6 positions.

Research on the Friedel-Crafts alkylation of similarly substituted anilines, such as 3,5-dimethoxyaniline (B133145), has shown high regioselectivity. researchgate.netresearchgate.net For instance, the reaction of 3,5-dimethoxyaniline with aldehydes in the presence of a reducing agent leads to highly regioselective alkylation. researchgate.net While specific studies on the comprehensive electrophilic substitution patterns of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution suggest that the C4 and C6 positions are the most probable sites for attack due to the powerful directing effect of the amino group, reinforced by the methoxy groups.

Directed Metalation and Lithiation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org Both methoxy and amino groups (often in a protected form like an amide) can act as DMGs. wikipedia.orgorganic-chemistry.org

In the context of this compound, the presence of both amino and methoxy groups offers multiple potential sites for directed lithiation. The relative directing ability of these groups and steric factors will influence the outcome. ias.ac.in The general principle involves the interaction of the heteroatom of the DMG with the lithium atom of the organolithium compound, which increases the kinetic acidity of the ortho protons, leading to selective deprotonation. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.orgorganic-chemistry.org

While direct lithiation of anilines can be complicated by the acidic N-H proton, protection of the amino group, for example as an amide, enhances its directing ability and prevents N-deprotonation. uwindsor.ca Studies on related methoxylated anilines demonstrate the feasibility of these strategies. For instance, the lithiation of other dimethoxyaniline isomers has been successfully employed in synthesis. acs.org The regioselectivity of lithiation in this compound would be a competition between the directing power of the protected amine and the two methoxy groups, with steric hindrance also playing a significant role in determining the final lithiated position. ias.ac.in

Condensation Reactions of the Amine Functionality

Formation of Schiff Bases and Imine Derivatives

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net

The synthesis of Schiff bases derived from substituted anilines, including various dimethoxyanilines, is a well-established process. researchgate.netnih.govmkuniversity.ac.in For example, the reaction of dimethoxyanilines with salicylaldehyde (B1680747) derivatives produces the corresponding Schiff base ligands. nih.gov These reactions are often carried out in solvents like ethanol (B145695) and can be facilitated by catalysts such as triethylamine (B128534) or simply by refluxing in an appropriate solvent. researchgate.net The formation of the imine C=N bond is a key transformation in organic synthesis. researchgate.net

Table 1: Examples of Schiff Base Formation with Substituted Anilines

Aniline (B41778) Derivative Carbonyl Compound Product Type Reference
3,4-Dimethoxyaniline (B48930) Salicylaldehyde Schiff Base nih.gov
3,5-Dimethoxyaniline Various Aldehydes Schiff Base researchgate.net

This table presents examples of Schiff base formation from various dimethoxyaniline isomers to illustrate the general reactivity.

Cycloaddition and Annulation Reactions

The amine group of this compound, or imines derived from it, can participate in cycloaddition and annulation reactions to construct more complex heterocyclic systems. Cycloaddition reactions are powerful transformations for building cyclic molecules with multiple stereocenters. nih.govrsc.org

Annulation reactions involving electron-rich anilines, such as dimethoxyanilines, have been used to synthesize carbazole (B46965) derivatives. caltech.educaltech.edu For instance, the reaction of N-protected 3,5-dimethoxyaniline with quinones in the presence of an acid catalyst leads to the formation of 3-hydroxycarbazoles. caltech.educaltech.edu This reaction is sensitive to both the electronic and steric properties of the aniline. caltech.edu

Furthermore, ruthenium-catalyzed three-component deaminative coupling and annulation reactions of anilines with aldehydes and allylamines have been developed to synthesize substituted quinolines. rsc.org In these reactions, an imine is initially formed, which then undergoes the coupling and annulation process. rsc.org Gold-catalyzed intermolecular annulation reactions of aniline derivatives with alkynes also provide a route to quinolines. rsc.org While these examples often use other isomers of dimethoxyaniline, they demonstrate the potential of the aniline functional group to participate in these powerful ring-forming reactions.

Coupling Reactions and Advanced Cross-Coupling Methodologies

This compound and its derivatives are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. While direct use of this compound is less common in the provided literature, the general methodology involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. nih.govchemrxiv.orguminho.pt The reaction has been successfully applied to other dimethoxyaniline isomers, for example, in the synthesis of diarylamines and pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govuminho.pt

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an aryl halide, is another important transformation. nih.govyonedalabs.com Although direct examples with this compound are not specified, related brominated dimethoxyaniline derivatives are noted as critical intermediates for such reactions to construct biphenyl (B1667301) frameworks.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orglibretexts.org Intramolecular Heck reactions have been used to synthesize complex heterocyclic structures. wikipedia.orgnih.gov A study on the intramolecular Heck reaction of indole (B1671886) derivatives involved the use of N-tosyl-2,4-dimethoxyaniline as a reactant, highlighting the utility of dimethoxyaniline derivatives in these transformations. acs.orgsci-hub.se

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgjk-sci.comnih.govorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for complex molecule synthesis. wikipedia.orgjk-sci.com

Table 2: Overview of Cross-Coupling Reactions

Reaction Name Bond Formed Key Reactants Catalyst System Reference
Buchwald-Hartwig Amination C-N Aryl Halide, Amine Pd catalyst, Base nih.gov
Suzuki-Miyaura Coupling C-C Aryl Halide, Organoboron Pd catalyst, Base nih.govyonedalabs.com
Heck Reaction C-C Aryl Halide, Alkene Pd catalyst, Base wikipedia.orglibretexts.org

This table provides a general overview of the mentioned cross-coupling reactions and their typical components.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the general principles of palladium catalysis are applicable. The reactivity of anilines in these reactions is influenced by the electronic nature of the substituents on the aromatic ring.

In Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, the electron-donating methoxy groups on this compound would be expected to influence the reactivity of the corresponding boronic acid or its derivatives. Generally, electron-donating groups can enhance the rate of transmetalation, a key step in the catalytic cycle. However, ortho-substituents can introduce steric hindrance, potentially lowering reaction yields. uwindsor.ca For instance, the coupling of 2-formylphenylboronic acid with 2-iodotoluene (B57078) results in a moderate yield, which can be improved by using the corresponding boronic ester. uwindsor.ca The choice of phosphine (B1218219) ligands is also crucial in mitigating side reactions, such as aryl-aryl exchange, which is more prevalent with electron-rich anilines. uwindsor.ca

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction. The regioselectivity of this reaction can be highly dependent on the substitution pattern of the aryl halide. rsc.org For example, in the case of 5-substituted-1,2,3-triiodobenzene, the coupling occurs selectively at the less sterically hindered C-I bonds. rsc.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. The presence of electron-donating groups on the aniline can facilitate the reaction. This methodology has been widely applied in the synthesis of complex molecules, including pharmaceuticals and ligands for catalysis. nih.gov The chemoselectivity of these coupling reactions allows for the independent functionalization of different aryl halides (Cl, Br, I) in the same molecule. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions This table is illustrative and based on general principles of palladium catalysis, as specific examples with this compound were not available in the search results.

Reaction TypeSubstratesCatalyst SystemConditionsProduct Type
Suzuki-MiyauraArylboronic acid + Aryl halidePd catalyst (e.g., Pd(PPh₃)₄), BaseVariesBiaryl
SonogashiraTerminal alkyne + Aryl halidePd catalyst, Cu co-catalyst, BaseVariesArylalkyne
Buchwald-HartwigAmine + Aryl halidePd catalyst, Ligand, BaseVariesArylamine

Copper-Mediated Transformations

Copper-catalyzed reactions represent a valuable alternative and complement to palladium-catalyzed methods, particularly for the formation of C-N and C-S bonds. The Ullmann condensation, a classical copper-mediated reaction, has seen significant advancements through the development of new ligands and reaction conditions.

In the context of aniline derivatives, copper catalysis is effective for N-arylation. While the provided information does not detail specific examples with this compound, it does highlight the copper-catalyzed intramolecular domino condensation and aza-Diels-Alder reaction of 3,4-dimethoxyaniline with O-propargylated salicylaldehydes to synthesize tetracyclic chromenoquinolines. arkat-usa.org This reaction proceeds through a copper-acetylide imine intermediate. arkat-usa.org

Copper has also been implicated in the synthesis of sulfur-containing compounds. For instance, a copper-catalyzed thio-alkynylation of enaminone-based thiocyanates with terminal alkynes has been developed. acs.org Interestingly, an attempt to synthesize 2-thiocyanato-3,4-dimethoxyaniline resulted in the formation of 5,6-dimethoxybenzo[d]thiazol-2-amine, highlighting the influence of the amino group on the reaction pathway. acs.org

Copper(II)-mediated oxidative coupling is another important transformation. This method has been used for the synthesis of nitrogen heterocycles like oxindoles and indoles from N-aryl enamines. whiterose.ac.uk

Table 2: Examples of Copper-Mediated Reactions This table is illustrative and based on general principles of copper catalysis and related examples.

Reaction TypeSubstratesCatalyst/MediatorConditionsProduct Type
Ullmann CondensationAmine + Aryl halideCu catalyst, Ligand, BaseVariesArylamine
Domino Condensation/Aza-Diels-Alder3,4-Dimethoxyaniline + O-propargylated salicylaldehydeCu catalystWater, RefluxChromenoquinoline
Thio-alkynylationEnaminone-based thiocyanate (B1210189) + Terminal alkyneCu catalyst, BaseCH₃CN, Open airAlkynyl sulfide
Oxidative CouplingN-aryl enamineCu(OAc)₂·H₂OVariesIndole/Oxindole

Aza-Michael Additions for Carbon-Nitrogen Bond Formation

The aza-Michael addition is a key reaction for the formation of carbon-nitrogen bonds through the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. mdpi.combuchler-gmbh.com This reaction is a powerful tool for synthesizing β-amino compounds, which are precursors to important molecules like β-amino acids and β-lactams. tandfonline.com

The reactivity of anilines in aza-Michael additions can be influenced by their nucleophilicity. In a study aimed at the synthesis of aspidophytine, this compound was used in an aza-Michael reaction to construct the indoline (B122111) unit. acs.org The uncatalyzed reaction between an enone and this compound did not yield the desired product. acs.org However, the use of a Lewis acid catalyst, ZrOCl₂·8H₂O, at elevated temperatures facilitated the reaction, albeit in a low yield. acs.org To improve the outcome, an intramolecular approach was devised where 2,3-dimethoxybenzoic acid was tethered to the enone, and the subsequent intramolecular aza-Michael reaction was successfully promoted by TBSOTf and a base. acs.org

The development of catalytic systems for aza-Michael additions is an active area of research. Both Lewis acids and organocatalysts have been employed to promote this transformation. pkusz.edu.cn For instance, cobalt(II) nitrate (B79036) has been used as a catalyst for the hydroamination of activated olefins with various aromatic amines. tandfonline.com

Table 3: Aza-Michael Addition of this compound

ReactantsCatalyst/PromoterConditionsProductYieldReference
Enone + this compoundZrOCl₂·8H₂O110 °C, 24 haza-Michael adduct13% acs.org
Tethered carbamate (B1207046) from 2,3-dimethoxybenzoic acidTBSOTf, i-Pr₂NEtCHCl₃, refluxCyclic carbamate80% acs.org

Oxidative and Electrochemical Reactivity

Electrochemical Oxidation Pathways

The electrochemical oxidation of anilines has been a subject of significant study, often in the context of electropolymerization. The oxidation potential of anilines is sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, generally lower the oxidation potential.

A study comparing experimental and theoretical oxidation potentials of various anilines reported a value for 2-methoxyaniline. rsc.org While data for this compound is not explicitly listed, the trends observed for other methoxy-substituted anilines are informative. For example, the oxidation potential of 4-methoxyaniline is lower than that of aniline, while 3-methoxyaniline has a similar potential to aniline. rsc.org

The electrochemical oxidation of substituted anilines typically proceeds through the formation of a radical cation, which can then undergo further reactions such as dimerization or polymerization. The initial oxidation step is often a one-electron process. core.ac.uk The stability and subsequent reactivity of the radical cation are influenced by the substituents.

In the case of 2,5-dimethoxyaniline (B66101), cyclic voltammetry studies show that the electrochemical oxidation is a key step in its polymerization. researchgate.net The process involves the transition from the fully reduced leucoemeraldine form to the emeraldine (B8112657) (polaron cation radical) form, and then to the fully oxidized pernigraniline (bipolaron) form. scielo.br

Table 4: Oxidation Potentials of Selected Anilines This table includes data for related compounds to provide context for the expected behavior of this compound.

CompoundExperimental Oxidation Potential (V)Reference
Aniline0.844 rsc.org
2-Methoxyaniline0.712 rsc.org
3-Methoxyaniline0.813 rsc.org
4-Methoxyaniline0.641 rsc.org
2,6-Dimethoxyaniline (B1294893)0.666 rsc.org

Polymerization Mechanisms

The polymerization of anilines, including substituted anilines like this compound, can be achieved through both chemical and electrochemical oxidation. The resulting polymers, known as polyanilines, are conducting polymers with a wide range of potential applications.

The polymerization of 2,3-dimethylaniline (B142581) has been studied, and it was found that the use of a composite oxidant system (APS/Fe²⁺) can accelerate the polymerization rate. researchgate.net The structure and properties of the resulting polymer are influenced by the reaction conditions. Similarly, poly(2,5-dimethoxyaniline) (PDMA) has been synthesized via chemical oxidative polymerization using various oxidants like ammonium (B1175870) persulfate and ferric chloride. researchgate.netresearchgate.netaip.org The properties of PDMA, such as its conductivity and morphology, are dependent on the synthesis conditions. researchgate.netresearchgate.net

The mechanism of aniline polymerization is generally understood to proceed via the oxidation of the monomer to a radical cation. These radical cations then couple to form dimers, which are further oxidized and couple with other radical cations or oligomers, leading to the growth of the polymer chain. The polymerization of 2,5-dimethoxyaniline has been shown to follow a mechanism involving the transition between different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). scielo.br The kinetics of aniline polymerization can sometimes be described by the Michaelis-Menten reaction mechanism. researchgate.net

The morphology of the resulting polymer can be controlled by the polymerization method. For example, nanostructured poly(2,5-dimethoxyaniline) has been synthesized using a solvent-free mechanochemical route and as nanosheets via a green interfacial synthetic strategy. researchgate.net Electrochemical methods have also been used to produce nanorods of PDMA. researchgate.net

Mechanistic Elucidation Studies

Understanding the reaction mechanisms of this compound is crucial for optimizing existing transformations and developing new synthetic methodologies. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

In the context of the aza-Michael addition, mechanistic investigations for a related four-component reaction involved DFT calculations to explore the catalytic cycle and the origin of stereoselectivity. nih.gov Trapping experiments are also a powerful tool for identifying and characterizing reactive intermediates. nih.gov

For catalytic reactions, kinetic analysis can provide valuable insights into the mechanism. Reaction progress kinetic analysis is a powerful methodology for studying complex catalytic reactions. acs.org For example, in a ruthenium-catalyzed C-N bond activation reaction, monitoring the reaction progress and determining the empirical rate law helped to elucidate the mechanism. marquette.edu

In the study of the copper-catalyzed synthesis of chromenoquinolines from 3,4-dimethoxyaniline, a plausible mechanism was proposed involving the initial formation of a copper-acetylide imine intermediate, followed by an intramolecular [4+2] cycloaddition, protonation, and oxidation. arkat-usa.org

Mechanistic studies on the charge transport in poly(2,5-dimethoxyaniline) have shown that the conductivity is governed by Mott's three-dimensional variable range hopping at higher temperatures and by tunneling at lower temperatures. researchgate.netaip.org These studies involve characterizing the polymer and measuring its conductivity as a function of temperature.

Kinetic Analysis and Reaction Pathway Mapping

Detailed kinetic analyses specifically for many reactions involving this compound are not broadly available in the literature. However, kinetic studies on related substituted anilines provide a framework for understanding its reactivity.

For instance, the kinetics of diazotization, a common reaction for anilines, are known to be well-defined. nih.gov In the diazotization-coupling reaction of 2,5-dimethoxyaniline (an isomer of this compound) with reduced benzodiazepines, the reaction was found to follow pseudo-first-order kinetics. umlub.plresearchgate.net This suggests that the initial rate of the reaction is directly proportional to the concentration of a single reactant, likely the diazotized species.

The electrochemical polymerization of 2,5-dimethoxyaniline to form poly(2,5-dimethoxyaniline) (PDMA) has been shown to proceed via a three-step mechanism. scielo.brresearchgate.net This involves the initial formation of cation radicals, followed by coupling and subsequent oxidation. scielo.br The rate and characteristics of this polymerization are influenced by factors such as the electrolyte used and the applied potential. researchgate.netscielo.br

In the context of multi-component reactions, 3,5-dimethoxyaniline has been used to synthesize quinoline (B57606) derivatives. The proposed mechanism suggests the initial formation of an imine intermediate, which then undergoes a deaminative coupling reaction. rsc.org Similarly, the reaction of 3,5-dimethoxyaniline with vicinal diones to form bisindolines is proposed to proceed through a Friedel–Crafts type electrophilic attack, involving a common carbocationic monocyclized intermediate. rsc.org

The table below summarizes kinetic data for a related substituted aniline, highlighting the influence of substituents on reaction rates.

Substituted AnilineReactionRate Constant (k)Observations
4-CH3-anilineOxidation by 3AQDSNot specifiedReaction is diffusion-controlled.
4-OCH3-anilineOxidation by 3MB> 4.0 × 10^9 M−1 s−1Reaction is diffusion-controlled.
AnilineOxidation by 3MBOrder of magnitude slower than 4-OCH3-anilineSlower reaction rate compared to electron-donating substituents.
4-Cl-anilineOxidation by 3MBOrder of magnitude slower than 4-OCH3-anilineSlower reaction rate compared to electron-donating substituents.

*Data adapted from studies on para-substituted anilines and not this compound directly. acs.org

Spectroscopic Interrogation of Transient Intermediates

Spectroscopic methods are crucial for identifying short-lived intermediates in chemical reactions. In the oxidation of anilines by ruthenium complexes, a product with an absorption maximum at 750 nm was identified as the corresponding nitroso compound (PhNO). acs.org

During the electrochemical polymerization of 2,5-dimethoxyaniline, UV-Vis spectrophotometry has been used to monitor the transition between different oxidation states of the polymer. scielo.brresearchgate.net The fully reduced leucoemeraldine form shows a peak around 370 nm, which shifts to 470 nm upon partial oxidation to the emeraldine form, and finally to 690 nm for the fully oxidized pernigraniline form. scielo.br

In the synthesis of bisindolines from 3,5-dimethoxyaniline and benzil (B1666583), an intermediate, cis-1,2-diphenyl-2-[(3,5-dimethoxyphenyl)imino]ethanone, was isolated and characterized. rsc.org This provides direct evidence for the reaction pathway.

The following table details spectroscopic data used to identify intermediates in reactions involving dimethoxyanilines.

ReactionIntermediate/ProductSpectroscopic TechniqueKey Spectroscopic Data
Oxidation of p-toluidine (B81030) by RuIVO2+p-CH3C6H4NOFT-IR, GC, 1H NMRλmax = 750 nm
Electrochemical polymerization of 2,5-dimethoxyanilineLeucoemeraldine formUV-Visλmax = 370 nm
Electrochemical polymerization of 2,5-dimethoxyanilineEmeraldine formUV-Visλmax = 470 nm
Electrochemical polymerization of 2,5-dimethoxyanilinePernigraniline formUV-Visλmax = 690 nm
Reaction of 3,5-dimethoxyaniline with benzilcis-1,2-diphenyl-2-[(3,5-dimethoxyphenyl)imino]ethanoneNot specifiedIsolated and characterized as an intermediate.

Isotopic Labeling and Mechanistic Probes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. While studies specifically employing isotopically labeled this compound are scarce, research on other substituted anilines provides valuable insights.

In the oxidation of anilines by a ruthenium complex, an 18O labeling study was conducted using [RuIV(bpy)2(py)(18O)]2+. The results supported a mechanism involving a proton-coupled two-electron transfer from the aniline to the ruthenium-oxo complex. acs.org This leads to the formation of a nitrene or a protonated nitrene intermediate, which is then trapped by water or another aniline molecule. acs.org

Studies on the indirect photolysis of para-substituted anilines have utilized carbon and nitrogen isotope fractionation to probe the reaction mechanism. acs.org For 4-methoxy-aniline, the most electron-donating substituent in the study, the most inverse nitrogen isotope fractionation was observed, suggesting a mechanism involving N-atom oxidation to form radical intermediates. acs.org

The synthesis of 15N-labeled N,N-dimethylaniline has been reported, starting from 15NH4Cl. sioc-journal.cn This demonstrates the feasibility of synthesizing isotopically labeled anilines for mechanistic studies. A similar approach could be envisioned for the synthesis of 15N-labeled this compound.

The table below outlines findings from isotopic labeling studies on substituted anilines.

Labeled Compound/IsotopeReactionMechanistic Insight
[RuIV(bpy)2(py)(18O)]2+Oxidation of anilineThe initial redox step likely involves a proton-coupled two-electron transfer from aniline to the Ru-oxo complex.
15N (in para-substituted anilines)Indirect photolysisN isotope fractionation correlates with the electronic properties of the substituent, with electron-donating groups leading to more inverse fractionation.
13C (in 4-CH3-aniline)Indirect photolysisNegligible carbon isotope fractionation was observed.

Derivatives of 2,3 Dimethoxyaniline: Design, Synthesis, and Functional Characterization

Synthesis of Heterocyclic Compounds

The electron-rich nature of the 2,3-dimethoxyaniline ring system makes it a suitable starting material for the synthesis of various nitrogen-containing heterocycles. The strategic placement of the amino and methoxy (B1213986) groups influences the regioselectivity of cyclization reactions, leading to a diverse array of scaffolds with potential applications in medicinal chemistry and materials science.

Quinoline (B57606) and Isoquinoline Derivatives

Quinoline Derivatives: The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through several classic named reactions. While specific examples starting directly from this compound are not extensively documented in readily available literature, methods using closely related isomers like 3,4- and 3,5-dimethoxyaniline (B133145) illustrate viable synthetic pathways.

One modern approach is the three-component deaminative coupling reaction. For instance, 2,3-disubstituted quinolines can be synthesized via a ruthenium-catalyzed reaction of an aniline (B41778), an aldehyde, and an allylamine. rsc.org A study utilizing 3,5-dimethoxyaniline demonstrated that electron-rich anilines are effective substrates for this transformation. rsc.org The reaction proceeds through the initial formation of an imine, which then undergoes deaminative coupling and annulation to yield the quinoline product. rsc.org Another versatile method is the Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgiipseries.org The regioselectivity of the Combes reaction can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone. wikipedia.org The Pfitzinger reaction, which condenses an isatin (B1672199) with a carbonyl compound in a basic medium, provides a route to quinoline-4-carboxylic acids. iipseries.orgjptcp.com

A one-pot, three-component reaction using 3,4-dimethoxyaniline (B48930), various aldehydes, and ethyl-3,3-diethoxypropionate has been shown to produce ethyl 6,7-dimethoxy-2-alkyl/aryl quinoline-3-carboxylate derivatives, with montmorillonite (B579905) K-10 clay acting as an effective and green catalyst. jptcp.com

Reaction Name Reactants Key Features Analogous Aniline Used
Ru-catalyzed 3-componentAniline, Aldehyde, AllylamineForms 2,3-disubstituted quinolines.3,5-Dimethoxyaniline rsc.org
Combes SynthesisAniline, β-DiketoneAcid-catalyzed cyclization. wikipedia.orgGeneral anilines
Pfitzinger ReactionIsatin, Carbonyl CompoundBase-catalyzed, yields quinoline-4-carboxylic acids. iipseries.orgGeneral anilines
Montmorillonite K-10Aniline, Aldehyde, EsterGreen, one-pot synthesis. jptcp.com3,4-Dimethoxyaniline jptcp.com

Isoquinoline Derivatives: Isoquinolines are structural isomers of quinolines and are also prevalent in natural alkaloids. mdpi.com Classical methods for their synthesis include the Bischler-Napieralski and Pictet-Spengler reactions. The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.orgnrochemistry.com The success of this reaction is often enhanced by electron-donating groups on the aromatic ring, suggesting that this compound derivatives would be suitable substrates. nrochemistry.com The Pictet-Spengler reaction, in contrast, condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized. mdpi.com While these are general methods, a novel one-pot, multistep synthesis of spiro[indole-isoquinolines] has been developed utilizing 3,5-dimethoxyaniline as one of the key components. scielo.br

Indole (B1671886) and Bisindole Scaffolds

The Bischler-Möhlau indole synthesis is a classical method for preparing 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline. Although the original conditions were harsh, modern modifications have improved its utility. Research has shown that the cyclization of amino ketones derived from 3,5-dimethoxyaniline and phenacyl bromides preferentially yields 2-arylindoles over their 3-aryl counterparts. nih.gov

The resulting electron-rich dimethoxyindoles are susceptible to further functionalization. A key reaction is the Vilsmeier-Haack formylation, which typically occurs at the C7 position of 4,6-dimethoxyindoles due to the activating effect of the methoxy groups when the C3 position is blocked. rsc.org This formylation introduces an aldehyde group, which serves as a versatile handle for constructing more complex structures, including bisindole systems. rsc.org

Quinoxaline-Based Heterocycles

Quinoxalines are benzo-fused pyrazines that are generally synthesized by the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound. nih.gov To prepare quinoxalines from this compound, it would first be necessary to introduce a second amino group ortho to the existing one, forming 1,2-diamino-3,4-dimethoxybenzene.

The synthesis of the required 1,2-diamino-3,4-dimethoxybenzene precursor can be envisioned starting from 1,2-dimethoxybenzene (B1683551) via a nitration step to introduce a nitro group, followed by reduction. A more direct precursor, 2,3-diamino-1,4-dimethoxybenzene, has been synthesized by the nitration of 1,4-dimethoxybenzene (B90301) followed by reduction with tin and hydrochloric acid. This diamine was then condensed with benzil (B1666583) to afford 5,8-dimethoxy-2,3-diphenylquinoxaline. The condensation reaction itself is often straightforward and can be catalyzed by various reagents, including Lewis acids or even performed under catalyst-free conditions with microwave irradiation. rsc.org

Acridine Derivatives

Acridine and its derivatives are polycyclic aromatic heterocycles with a wide range of applications. A primary synthetic route to the acridone (B373769) (acridin-9-one) core is the Ullmann condensation. conicet.gov.ar This reaction involves the coupling of an o-halobenzoic acid with an aniline, followed by an acid-catalyzed intramolecular cyclization of the resulting N-phenylanthranilic acid. conicet.gov.armdpi.com

A specific application of this method has been reported for the synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine, where the initial step is the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline. In another example, 2,4-dimethoxy acridin-9-one was synthesized by reacting o-chlorobenzoic acid with 2,4-dimethoxyaniline (B45885), followed by cyclization with polyphosphoric acid. ijpsr.com Furthermore, a 2,3-dimethoxy-9-methylacridine was prepared by reacting 2-bromoacetophenone (B140003) with 3,4-dimethoxyaniline to form an intermediate which was then cyclized on neutral alumina. thieme-connect.de

Reactants Reaction Type Product Aniline Used
2-Chlorobenzoic acid, 3,5-DimethoxyanilineUllmann Condensation / CyclizationN-(3,5-dimethoxyphenyl)acridin-9-amine3,5-Dimethoxyaniline
o-Chlorobenzoic acid, 2,4-DimethoxyanilineUllmann Condensation / Cyclization2,4-Dimethoxy acridin-9-one2,4-Dimethoxyaniline ijpsr.com
2-Bromoacetophenone, 3,4-DimethoxyanilineCondensation / Cyclization2,3-Dimethoxy-9-methylacridine3,4-Dimethoxyaniline thieme-connect.de

Oxazole (B20620) and Dihydrooxazole Derivatives

Oxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom. Several classical methods exist for their synthesis, though specific examples employing this compound as a starting material are not prominent in the surveyed literature. The primary synthetic strategies involve the formation of the oxazole ring from open-chain precursors.

The Robinson-Gabriel synthesis, for example, involves the cyclodehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.com The Fischer oxazole synthesis utilizes the reaction of cyanohydrins with aldehydes. ijpsonline.com The van Leusen synthesis offers a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.com More recently, a tandem Ugi/Robinson-Gabriel sequence has been developed to produce 2,4,5-trisubstituted oxazoles. nih.gov Dihydrooxazoles (or oxazolines) are often synthesized via the cyclization of suitable precursors, but direct synthetic routes from this compound are not readily found. These general methods suggest that this compound could potentially be incorporated into a precursor, such as an N-acylamino ketone, which could then be cyclized to form a dimethoxyphenyl-substituted oxazole.

Polymeric and Oligomeric Systems Incorporating this compound

Polyaniline (PANI) is a well-known conducting polymer whose properties can be tuned by substituting the aniline monomer. The introduction of methoxy groups, as in this compound, is expected to influence the polymer's solubility, conductivity, and electrochemical behavior.

While extensive research exists on poly(2,5-dimethoxyaniline) (PDMA), it provides a valuable model for understanding the polymerization of the 2,3-isomer. scielo.brscirp.orgscielo.br PDMA can be synthesized through both chemical and electrochemical oxidative polymerization. scirp.orgaip.orgijsrst.com In chemical polymerization, an oxidant such as ammonium (B1175870) persulfate is used to polymerize the monomer in an acidic medium. scirp.orgijsrst.com

Electropolymerization offers a method to deposit thin, adherent polymer films directly onto an electrode surface. scielo.brscispace.commdpi.com This process is typically carried out by cycling the potential of a working electrode in a solution containing the monomer and a supporting electrolyte. mdpi.com The resulting polymer from 2,5-dimethoxyaniline (B66101) exhibits multiple colored states depending on its redox state, making it a candidate for electrochromic devices. scielo.brscielo.br It is anticipated that poly(this compound) would also be electroactive and could be synthesized by similar oxidative methods, with the positions of the methoxy groups influencing the polymer's final electronic and physical properties.

Synthesis and Structural Characterization of Poly(this compound)

The synthesis of polyanilines and their derivatives is a cornerstone of conducting polymer research. While the broader class of poly(dimethoxyaniline)s has been explored, detailed studies often focus on the 2,5-dimethoxy isomer due to factors like monomer availability and resulting polymer properties. However, research into other isomers, such as poly(2,3-dimethylaniline), provides comparative insights into the effects of substituent positioning on the polymer backbone. researchgate.net

Poly(this compound) and its isomers can be synthesized through two primary routes: chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization: This method involves the oxidation of the monomer using chemical oxidants. A common approach for synthesizing polyaniline derivatives is the use of ammonium persulfate (APS) as an initiator in an acidic medium. ias.ac.in For instance, poly(2,5-dimethoxyaniline) (PDMA) has been synthesized by dissolving the monomer in 1 M HCl, cooling the solution, and then adding a pre-chilled solution of ammonium persulfate. ias.ac.in The reaction is often performed at low temperatures (0–5°C) and is visually indicated by a rapid color change. ias.ac.in Studies have also investigated the use of a binary oxidant system, such as ferric chloride (FeCl₃) and APS, to control the polymerization process and the resulting polymer's properties. scirp.org The ratio of these oxidants can significantly influence the molecular ordering and the proportion of benzenoid and quinoid units in the polymer chain. scirp.orgoalib.com

Electrochemical Polymerization: This technique allows for the direct deposition of the polymer film onto an electrode surface, offering precise control over film thickness and morphology. The process involves scanning the potential of a working electrode within a specific range in a solution containing the monomer and a supporting electrolyte. scielo.brscielo.br For poly(2,5-dimethoxyaniline), electropolymerization has been carried out on various substrates, including indium tin oxide (ITO) glass and stainless steel, using electrolytes like oxalic acid, HCl, or H₂SO₄. scielo.brscispace.comresearchgate.net The mechanism begins with the formation of monomer cation radicals, followed by their coupling to form dimers and oligomers, which then propagate the polymer chain. scielo.brscielo.br

Structural Characterization: Once synthesized, the polymer is subjected to various analytical techniques to confirm its structure and properties.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups and bonding structures within the polymer. Key peaks for poly(dimethoxyaniline)s include C-N stretching of aromatic amines, vibrations of the benzenoid and quinoid rings, and C-H bending modes, which together confirm the formation of the polymer backbone. scirp.org

UV-Visible (UV-Vis) Spectroscopy: This technique reveals the electronic transitions within the polymer. For poly(dimethoxyaniline)s, typical spectra show absorption bands corresponding to the π-π* transition of the benzenoid rings and the polaron band transitions, which are indicative of the polymer's oxidation state. scirp.orgscielo.br

X-ray Diffraction (XRD): XRD analysis provides information on the crystallinity of the polymer. The presence of sharp peaks in the XRD pattern indicates a degree of crystalline order within the polymer matrix. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the synthesized polymer. Depending on the synthesis conditions, poly(dimethoxyaniline)s can exhibit various morphologies, from porous microfibers to granular aggregates. scielo.brscielo.br

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the polymer. It typically shows weight loss in stages, corresponding to the loss of moisture, dopant anions, and finally, the decomposition of the polymer backbone. scielo.br

Table 1: Synthesis and Characterization of Poly(dimethoxyaniline)s
Polymer/Method Monomer Key Synthesis Parameters Characterization Findings Reference
P(2,5-DMA)/Chemical 2,5-DimethoxyanilineOxidant: (NH₄)₂S₂O₈; Medium: 1 M HCl; Temp: 0–5°CResulted in a finely powdered polymer with good solubility in organic solvents. ias.ac.in
P(2,5-DMA)/Chemical 2,5-DimethoxyanilineOxidant: FeCl₃/APS binary system; Medium: Acidic (pH ~2)Oxidant ratio controls molecular ordering and conductivity. 50:50 ratio improved conductivity. scirp.orgoalib.com
P(2,5-DMA)/Electrochemical 2,5-DimethoxyanilineSubstrate: ITO glass; Electrolyte: 1.0 M Oxalic AcidFormed an adherent film with reversible electrochromic properties (yellow to blue). scielo.brscielo.br
P(2,3-DMA)/Chemical 2,3-Dimethylaniline (B142581)Oxidant: APS/Fe²⁺ composite systemComposite oxidant resulted in a polymer with higher yield and better crystal properties compared to APS alone. researchgate.net

Copolymers with Other Aromatic Amines

Copolymerization is a strategic approach to modify the properties of conducting polymers, blending the characteristics of different monomers to achieve enhanced processability, stability, or functionality. The copolymerization of dimethoxyaniline isomers with other aromatic amines, particularly aniline, has been investigated to create materials with properties intermediate between the two homopolymers. ias.ac.inchemrxiv.org

The introduction of methoxy groups onto the polyaniline backbone, as in poly(dimethoxyaniline), generally improves solubility in common organic solvents, a significant advantage over the highly intractable parent polyaniline. ias.ac.in However, this often comes at the cost of reduced electrical conductivity. ias.ac.in By creating copolymers, researchers aim to balance these properties.

Synthesis and Composition: Copolymers of 2,5-dimethoxyaniline and aniline have been synthesized via chemical oxidative polymerization, using ammonium persulfate as the oxidant in an acidic medium. ias.ac.in By varying the molar ratio of the two monomers in the initial feed, a series of copolymers with different compositions can be produced. ias.ac.in The resulting materials, referred to as poly(aniline-co-2,5-dimethoxyaniline) (PADMOA), are typically obtained as fine powders. ias.ac.in

Characterization and Properties: The properties of these copolymers are highly dependent on their composition.

Solubility: As the proportion of 2,5-dimethoxyaniline in the copolymer increases, the solubility in organic solvents like chloroform (B151607) (CHCl₃), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) is enhanced. ias.ac.in The homopolymer of 2,5-dimethoxyaniline is notably soluble, while polyaniline is largely insoluble. ias.ac.in

Conductivity: Electrical conductivity shows an opposite trend. The conductivity of the copolymers increases as the content of aniline units increases. ias.ac.in The homopolymer of 2,5-dimethoxyaniline exhibits a relatively low conductivity, which is attributed to the localization of charge carriers (polarons) and the insulating effect of the methoxy groups. ias.ac.inresearchgate.net

Thermal Stability: Thermal analysis has suggested that the homopolymer of 2,5-dimethoxyaniline can be more thermally stable than the copolymers. This enhanced stability is potentially due to increased hydrogen bonding between the methoxy oxygen atoms and the amine groups on the polymer chain. ias.ac.inresearchgate.net

Structural Analysis: Spectroscopic analyses (FTIR, UV-Vis) confirm the incorporation of both monomer units into the copolymer chain. For example, UV-Vis spectra of the copolymers show absorption bands characteristic of both polyaniline and poly(2,5-dimethoxyaniline), with their positions and intensities shifting with the copolymer composition. ias.ac.in

Table 2: Properties of Poly(aniline-co-2,5-dimethoxyaniline) Copolymers
Property Effect of Increasing Aniline Content Effect of Increasing 2,5-Dimethoxyaniline Content Reference
Solubility (in organic solvents) DecreasesIncreases ias.ac.in
Electrical Conductivity IncreasesDecreases ias.ac.in
Thermal Stability DecreasesIncreases (relative to copolymer) ias.ac.inresearchgate.net

Nanostructured Poly(dimethoxyaniline)-Based Composites

The development of nanostructured composites represents a significant advancement in materials science, enabling the creation of materials with synergistic properties that surpass those of their individual components. mdpi.com Incorporating inorganic nanostructures into a poly(dimethoxyaniline) matrix can dramatically enhance its electrical, catalytic, and sensing capabilities. espublisher.commdpi.comespublisher.com Research in this area has primarily utilized the 2,5-dimethoxy isomer.

Synthesis of Nanocomposites: Nanocomposites of poly(2,5-dimethoxyaniline) (PDMA) are often prepared via in situ polymerization, where the monomer is polymerized in the presence of the nanoscale material.

Electrochemical Co-deposition: This method allows for the simultaneous deposition of the polymer and an inorganic component onto an electrode. For example, a nanostructured PDMA-Platinum (PDMA-Pt) composite was synthesized in a single step by electrochemically reducing a platinum precursor in a solution containing the 2,5-dimethoxyaniline monomer. espublisher.comespublisher.com Similarly, a PDMA-silver (PDMA-Ag⁰) nanocomposite was formed by electropolymerizing the monomer in a solution containing silver nitrate (B79036) (AgNO₃) and a stabilizing polymer, poly(vinylsulfonate) (PVS). mdpi.com

Electrochemical Polymerization on Nanomaterials: Another approach involves dispersing nanomaterials like multi-walled carbon nanotubes (MWCNTs) in the monomer solution before electropolymerization. mdpi.comelectrochemsci.org This results in a composite film where the polymer encapsulates the nanotubes, creating a high-surface-area, conductive network. mdpi.com

Chemical Polymerization: Hybrid thin films of PDMA and titanium dioxide (TiO₂) have been prepared by synthesizing PDMA via oxidative polymerization, protonating it with camphor (B46023) sulfonic acid, and then blending it with TiO₂ nanoparticles in a solvent before casting it as a film. ijsrst.com

Characterization and Functional Properties: The resulting nanocomposites exhibit enhanced functionalities derived from the combination of the polymer and the inorganic nanostructures.

Morphology and Structure: Techniques like Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are used to characterize the morphology. PDMA-Pt composites have been shown to form nanostructures with average diameters of 150-200 nm. espublisher.comespublisher.com Energy-dispersive X-ray (EDX) analysis confirms the elemental composition, verifying the presence of both the polymer and the inorganic material. espublisher.comespublisher.com

Electrocatalytic Activity: PDMA-Pt nanocomposites have demonstrated efficient electrocatalytic activity for the methanol (B129727) oxidation reaction (MOR), a key process in direct methanol fuel cells. espublisher.comespublisher.com The conducting polymer matrix enhances the catalytic activity of the platinum nanoparticles. espublisher.com

Sensing Applications: The high surface area and conductivity of these composites make them excellent platforms for sensors. A PDMA-MWCNT composite was used to develop a highly sensitive impedimetric immunosensor for the detection of Fumonisin B₁, a mycotoxin. mdpi.com Similarly, a PDMA-PVS-Ag⁰ nanocomposite was employed as an electrode platform for an aptasensor to detect microcystin-LR. mdpi.com

Table 3: Examples of Nanostructured Poly(dimethoxyaniline)-Based Composites
Composite Material Synthesis Method Key Characteristics & Applications Reference
PDMA-Platinum (PDMA-Pt) Single-step electrochemical co-depositionNanostructured morphology (150-200 nm diameter); efficient electrocatalyst for methanol oxidation. espublisher.comespublisher.com
PDMA-Multi-Walled Carbon Nanotubes (PDMA-MWCNT) Electrochemical polymerization with dispersed MWCNTsHigh-surface-area conductive film; used as a platform for a highly sensitive impedimetric immunosensor. mdpi.com
PDMA-Poly(vinylsulfonate)-Silver (PDMA-PVS-Ag⁰) In situ electropolymerizationBiocompatible nanocomposite with embedded silver nanoparticles; used to develop an aptasensor. mdpi.com
PDMA-Titanium Dioxide (PDMA/TiO₂) Chemical polymerization followed by blending and spin coatingHybrid thin film with tunable optical band gap and DC conductivity based on TiO₂ ratio. ijsrst.com

Conjugates and Hybrid Materials Utilizing this compound Moieties

Beyond polymerization, the this compound molecule itself can be used as a building block in more complex chemical structures, such as organic-inorganic hybrids and supramolecular assemblies. In these applications, the specific chemical properties of the aniline moiety—its nucleophilicity, its ability to be diazotized, and its electronic characteristics—are harnessed to create functional materials.

Organic-Inorganic Hybrid Architectures

Organic-inorganic hybrid materials are composites at the molecular or nanoscale level, where organic and inorganic components are linked, often through covalent or ionic bonds. aspbs.comhelsinki.firesearchgate.net This integration allows for the creation of materials with combined properties, such as the processability and flexibility of organic molecules with the stability and electronic or optical properties of inorganic materials.

While specific examples utilizing this compound are not extensively documented in the provided search results, the principles can be illustrated with closely related dimethoxy isomers. For instance, 2,5-dimethoxyaniline has been used as a precursor for the organic component in hybrid pigments. In one study, an azo chromophore was synthesized from 2,5-dimethoxyaniline and then precipitated onto an inorganic host of aluminum-magnesium hydroxycarbonate. This process yields a hybrid pigment where the organic dye is integrated into the inorganic layered structure.

Another application involves using dimethoxyaniline derivatives as reducing agents in the synthesis of inorganic nanostructures, resulting in a hybrid material. Uniform Cu₂O nanowires were prepared through the reduction of a copper salt with 2,5-dimethoxyaniline under hydrothermal conditions, demonstrating how the organic molecule can direct the formation of an inorganic nanostructure. cnr.it

Table 4: Organic-Inorganic Hybrid Concepts with Dimethoxyaniline Derivatives
Hybrid System Organic Component Precursor Inorganic Component Description of Hybrid Architecture Reference
Hybrid Pigment Azo dye from 2,5-dimethoxyanilineAluminum-magnesium hydroxycarbonateOrganic dye molecules are integrated into the layered inorganic host matrix.N/A
Nanowire Composite 2,5-Dimethoxyaniline (as reductant)Cuprous Oxide (Cu₂O)The organic molecule facilitates the synthesis and formation of inorganic nanowires. cnr.it

Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and host-guest interactions. Dimethoxyaniline derivatives are valuable components in this field due to the potential for hydrogen bonding via the amine group and the electronic influence of the methoxy groups on the aromatic ring.

Research has shown that Schiff bases derived from substituted anilines can form intricate supramolecular structures. For example, cadmium(II) complexes with Schiff bases derived from 2,6-dimethoxyaniline (B1294893) form extended supramolecular networks through C–H···Cl interactions and π–π stacking. x-mol.net These interactions dictate the packing of the molecules in the crystal lattice and influence the material's bulk properties, such as fluorescence. x-mol.net

In another powerful example of supramolecular design, dimethoxyaniline isomers have been used to construct photoswitchable systems. A tetra-ortho-methoxy-substituted azobenzene (B91143) was synthesized by coupling 2,6-dimethoxyaniline with 3,5-dimethoxyaniline. rsc.org This azobenzene derivative can form a host-guest complex with β-cyclodextrin. The assembly is responsive to visible light, which can trigger the isomerization of the azobenzene unit, leading to the disassembly of the supramolecular structure. rsc.org This principle is a key technology for creating light-responsive materials, such as hydrogels for controlled release applications.

Furthermore, derivatives of (E)-N-(4-nitrobenzylidene)-3,4-dimethoxyaniline have been studied for their ability to form three-dimensional supramolecular assemblies mediated by C—H⋯O hydrogen bonds. iucr.org The specific arrangement and interactions between molecules are determined by the substitution pattern on the aniline ring.

Table 5: Supramolecular Assemblies with Dimethoxyaniline Derivatives
Assembly Type Key Building Blocks Primary Non-Covalent Interactions Resulting Function/Structure Reference
Metal-Organic Complex 2,6-Dimethoxyaniline Schiff base, Cadmium(II)C–H···Cl hydrogen bonding, π–π stackingA distorted square-pyramidal complex that self-assembles into a stabilized supramolecular structure with fluorescent properties. x-mol.net
Host-Guest System Azobenzene from 2,6- and 3,5-dimethoxyaniline, β-cyclodextrinHost-guest complexationA visible-light-responsive system where light induces disassembly of the complex, enabling applications like controlled release. rsc.org
Crystal Engineering (E)-N-(4-nitrobenzylidene)-3,4-dimethoxyanilineC—H⋯O hydrogen bondsFormation of a continuous three-dimensional framework structure. iucr.org

Academic and Technological Applications of 2,3 Dimethoxyaniline and Its Derivatives

Applications in Advanced Organic Synthesis

2,3-Dimethoxyaniline serves as a versatile and fundamental component in the synthesis of a wide array of complex organic molecules. cymitquimica.com Its unique structure, featuring an aniline (B41778) ring substituted with two methoxy (B1213986) groups, provides a strategic starting point for constructing larger and more intricate molecular architectures that are pivotal in fields such as pharmaceuticals and materials science. cymitquimica.comchemicalbull.com

The reactivity of the amino group and the influence of the methoxy substituents make this compound a valuable building block in various organic reactions. It is frequently employed in multi-step syntheses to introduce the 2,3-dimethoxyphenyl moiety into larger molecules.

One notable application is in the Friedländer annulation , a classic method for synthesizing quinolines. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While specific examples detailing this compound in this reaction are not prevalent in the provided results, the general utility of aniline derivatives in Friedländer synthesis is well-established for creating substituted quinoline (B57606) rings, which are core structures in many biologically active compounds. publicationslist.orgiipseries.orgjptcp.com

Furthermore, dimethoxyaniline isomers are utilized in the synthesis of other heterocyclic systems. For instance, 3,4-dimethoxyaniline (B48930) is a key intermediate in the preparation of 6,7-dimethoxy-quinazoline-4-one and 2-chloro-4-amino-6,7-dimethoxyquinazoline. google.compatsnap.com Similarly, 3,5-dimethoxyaniline (B133145) is a precursor for synthesizing analogs of natural products like flavones and quinolones. nih.govresearchgate.net These examples highlight the role of the dimethoxyaniline scaffold in constructing complex heterocyclic frameworks.

A ruthenium-catalyzed three-component reaction provides a modern example of its application. In this process, anilines, including electron-rich derivatives like 3,5-dimethoxyaniline, react with aldehydes and triallylamine (B89441) to produce 2,3-disubstituted quinolines, demonstrating a step-efficient method for generating molecular complexity. rsc.org

The structural motif of dimethoxyaniline is present in numerous pharmaceutical compounds, making its derivatives crucial intermediates in drug synthesis. chemicalbull.comnordmann.globaldataintelo.com The specific substitution pattern of this compound can be critical for the biological activity of the final API.

A significant application is in the synthesis of Bosutinib , a kinase inhibitor used in cancer therapy. While the provided search results describe the synthesis of Bosutinib using intermediates derived from other dimethoxyaniline isomers, such as 3,4-dimethoxyaniline, it underscores the importance of the dimethoxyphenylamine skeleton in the structure of modern APIs. google.comchemicalbook.com For instance, the synthesis of Bosutinib involves the reaction of 6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-4-amino-3-quinolinecarbonitrile with 2,4-dichloro-5-methoxybenzaldehyde. google.com

Additionally, various dimethoxyaniline isomers are used in the synthesis of other potential drug candidates. For example, 2,6-difluoro-3,5-dimethoxyaniline (B1336635) is a key building block in the synthesis of certain kinase inhibitors. acs.org The synthesis of aminoflavones and quinolones, which possess a range of biological activities, has been achieved using acetylated 3,5-dimethoxyaniline as a key intermediate. researchgate.net

The following table summarizes the role of various dimethoxyaniline isomers as intermediates in the synthesis of notable compounds.

IntermediateResulting Compound/ClassSignificance
3,4-Dimethoxyaniline6,7-Dimethoxy-quinazoline-4-onePrecursor for various pharmaceuticals
3,4-DimethoxyanilineBosutinib (related intermediates)Kinase inhibitor for cancer treatment
3,5-DimethoxyanilineAminoflavones and QuinolonesBiologically active heterocyclic compounds
2,6-Difluoro-3,5-dimethoxyanilineKinase InhibitorsPotential therapeutic agents

Aniline and its derivatives have historically been the cornerstone of the synthetic dye industry. This compound, along with its isomers, serves as a precursor in the manufacture of a variety of dyes and pigments. chemicalbull.com The amino group can be readily diazotized and coupled with other aromatic compounds to form azo dyes , which constitute the largest class of commercial colorants. nih.gov

The general synthesis of azo dyes involves the reaction of a diazonium salt (formed from an aromatic amine like this compound) with a coupling component, which is typically an electron-rich nucleophile such as a phenol (B47542) or another aniline derivative. nih.gov The specific color of the resulting dye is determined by the electronic properties of the substituents on both the diazonium and coupling components. The methoxy groups in this compound act as electron-donating groups, which can influence the final shade of the dye.

Research has explored the synthesis of new azo disperse dyes by coupling diazonium salts derived from various anilines, including 2,4-dimethoxyaniline (B45885) and 2,5-dimethoxyaniline (B66101), with compounds like 4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net While this study does not specifically mention the 2,3-isomer, it illustrates the general methodology. This compound has also been specifically mentioned for its use in compositions for hair dyes. chemicalbook.com

Natural products are a rich source of inspiration for drug discovery, but their complex structures often pose significant synthetic challenges. This compound and its derivatives can be used as starting materials to create simplified or modified versions—analogs—of these natural products, which may retain or even improve upon the biological activity of the parent compound.

A prominent strategy in this area is Diversity-Oriented Synthesis (DOS) , which aims to generate libraries of structurally diverse molecules from a common starting material. For example, amino dimethoxyacetophenones, which can be synthesized from 3,5-dimethoxyaniline, are valuable building blocks for the DOS of analogs of natural products such as flavones, coumarins, and chalcones. nih.govnih.gov

The synthesis of 3-aryl-2-quinolones, which are analogs of naturally occurring 3-phenylcoumarins, has been achieved using intermediates derived from 3,5-dimethoxyaniline. nih.gov This highlights how the dimethoxyaniline core can be elaborated to mimic the structures of complex natural products. Another example involves the synthesis of indole-based analogs of resveratrol (B1683913) dimers like viniferifuran, which demonstrates the utility of substituted anilines in constructing complex polyphenolic structures. acs.org

Precursor for Dyes and Colorants

Contributions to Materials Science and Engineering

The polymerization of aniline and its derivatives leads to the formation of polyanilines, a major class of intrinsically conductive polymers. These materials have garnered significant interest due to their unique electronic, optical, and electrochemical properties, with potential applications in sensors, electrochromic devices, and corrosion inhibition. ias.ac.in

Substituting the aniline monomer with groups like methoxy can modify the properties of the resulting polymer, such as its solubility and conductivity. The electrochemical or chemical oxidative polymerization of this compound yields poly(this compound), a conductive polymer.

Studies on related isomers, such as poly(2,5-dimethoxyaniline) (PDMA), provide insight into the properties of these materials. PDMA has been synthesized via chemical oxidative polymerization using various oxidants. oalib.comscirp.org The resulting polymer's properties, including its molecular ordering and electrical conductivity, are influenced by the synthesis conditions. oalib.comscirp.org For example, the DC conductivity of PDMA was found to increase by two orders of magnitude when a specific ratio of ferric chloride (FeCl₃) and ammonium (B1175870) persulfate (APS) was used as the oxidant. oalib.com

The conductivity of substituted polyanilines is generally lower than that of the parent polyaniline (PANI). This is often attributed to the steric hindrance from the substituents, which can disrupt the planarity and conjugation of the polymer backbone, and the insulating nature of the substituent groups themselves. ias.ac.inscispace.com However, the introduction of substituents like methoxy groups can improve the polymer's solubility and processability, which is a significant advantage over the often-intractable PANI. ias.ac.in

The table below shows the conductivity values for various doped polyaniline derivatives, illustrating the effect of substitution on electrical properties.

PolymerDopantConductivity (S/cm)
Poly(2,5-dimethoxyaniline) (POMA)HCl6.6 x 10⁻¹
Poly(2,5-dimethoxyaniline) (POMA)HNO₃1.11 x 10⁻²
Poly(2,5-dimethoxyaniline) (POMA)H₂SO₄3.64 x 10⁻³
Poly(2,5-dimethoxyaniline) (POMA)H₃PO₄5.2 x 10⁻⁴
Poly(2,6-dimethoxyaniline) (PDOMA)-~10⁻⁶
Poly(3,5-dimethoxyaniline) (PDMMA)-~10⁻⁶

Data compiled from multiple sources. scispace.comresearchgate.net

Furthermore, polymers like poly(2,5-dimethoxyaniline) have been investigated for applications in electrochromic devices, as they can change color reversibly in response to an applied electrical potential. scielo.brscispace.com This property makes them suitable for use in smart windows, displays, and sensors.

Electrochromic Materials for Smart Devices

Polymers derived from dimethoxyaniline isomers are prominent candidates for electrochromic materials, which change color in response to an electrical potential. These materials are integral to the development of smart devices like smart windows, nonemissive displays, and rearview mirrors. scielo.brscispace.comias.ac.in

Poly(2,5-dimethoxyaniline) (PDMA), a derivative of an isomer of this compound, has been extensively studied for its electrochromic properties. scielo.br PDMA films exhibit reversible color changes, typically from yellow in their fully reduced (leucoemeraldine) state to green or blue in their oxidized (emeraldine) states. scielo.brias.ac.inresearchgate.net The performance of these films, including their optical contrast, stability, and switching time, can be influenced by the synthesis conditions, such as the type of acid electrolyte used. scielo.brias.ac.in For example, the use of different acids like oxalic acid, nitric acid, and hydrochloric acid affects the resulting film's morphology, which ranges from porous microfibers to granular aggregates. ias.ac.inias.ac.inresearchgate.net

The response time is a critical parameter for electrochromic devices. Studies on PDMA have shown that fast switching times, sometimes less than two seconds, can be achieved. researchgate.net The choice of electrolyte has a significant impact on this property; for instance, PDMA films have demonstrated faster response times in sulfuric acid compared to hydrochloric acid. researchgate.net

Table 1: Electrochromic Properties of Poly(2,5-dimethoxyaniline) Films

Property Description References
Color Transition Reversible change from yellow (reduced state) to green/blue (oxidized state). scielo.brias.ac.inresearchgate.net
Response Time Can be as fast as < 2-3.7 seconds, depending on applied potential and electrolyte. ias.ac.inresearchgate.netresearchgate.net
Controlling Factors Synthesis conditions, electrolyte type (e.g., H₂SO₄, HCl, Oxalic Acid), applied potential, and film thickness. scielo.brias.ac.inias.ac.in
Morphology Varies from porous microfibers to tiny granular aggregates based on the acid used during polymerization. ias.ac.inias.ac.inresearchgate.net

Electrocatalytic Materials for Energy Conversion

Dimethoxyaniline polymers also show significant promise as electrocatalytic materials, particularly for energy conversion applications like direct methanol (B129727) fuel cells (DMFCs). espublisher.comsci-hub.se These fuel cells are considered a potential clean energy source, but their efficiency relies heavily on the anode catalyst used for methanol oxidation. sci-hub.se

Poly(2,5-dimethoxyaniline) has been used to create nanocomposites that serve as effective electrocatalysts. espublisher.comespublisher.com A novel nanostructured composite of PDMA and Platinum (PDMA-Pt) was synthesized via a single-step electrochemical co-deposition method. espublisher.comespublisher.com This hybrid material, with an average diameter of 150-200 nm, demonstrated efficient electrocatalytic activity for the methanol oxidation reaction at a lower oxidation potential (0.87 V) in an acidic medium. espublisher.comespublisher.com Such materials are explored as potential alternatives to costly platinum-based catalysts, which are prone to poisoning by carbon monoxide intermediates. sci-hub.se

Beyond fuel cells, these materials are being investigated for broader energy applications, including supercapacitors and electrochemical water splitting for hydrogen and oxygen evolution. sci-hub.senih.gov

Impact in Medicinal and Pharmaceutical Chemistry

The dimethoxyaniline scaffold is a versatile building block in medicinal chemistry, enabling the synthesis of diverse heterocyclic compounds with a wide range of biological activities.

Design of Novel Drug Candidates and Biologically Active Scaffolds

Dimethoxyaniline isomers are valuable starting materials for the design of new drug candidates. They serve as precursors to a variety of biologically active scaffolds, including quinoxalines, flavones, quinolones, chalcones, and indoles. researchgate.netnih.govdergipark.org.tr The substitution pattern on the aniline ring is crucial for the biological activity of the final compounds. researchgate.net

For example, 3,5-dimethoxyaniline is a key intermediate in the synthesis of aminoflavone and quinolone derivatives. researchgate.net Similarly, various dimethoxyaniline isomers have been used to synthesize substituted quinoxaline (B1680401) compounds by reacting them with 2,3-dichloroquinoxaline. nih.gov Bis-indole derivatives, which have important biological properties, have also been synthesized using 3,5-dimethoxyaniline as a starting material. dergipark.org.tr

Investigation of Anticancer Properties and Cytotoxicity Mechanisms

Derivatives of dimethoxyaniline have been a focus of anticancer research due to their cytotoxic effects on various cancer cell lines.

Quinoxaline Derivatives: New 3-methylquinoxaline derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer angiogenesis. nih.gov One of the most potent compounds, 27a , showed strong cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC₅₀ values of 7.7 µM and 4.5 µM, respectively. nih.gov Mechanistic studies revealed that this compound induces apoptosis by increasing the levels of caspase-3 and caspase-9. nih.gov

Acridine Derivatives: A compound synthesized from 3,5-dimethoxyaniline, N-(3,5-dimethoxyphenyl)acridin-9-amine, exhibited antiproliferative activity against MCF-7, colon cancer (HT29), and promyelocytic leukemia (HL60) cell lines.

Dihydropyridine Derivatives: Novel dihydropyridines synthesized using 2,4-dimethoxyaniline showed good cytotoxic activity against MCF-7 cells, with the most potent compounds having IC₅₀ values in the range of 16.75 to 21.26 μM. rsc.org These compounds are believed to exert their effect through EGFR inhibition. rsc.org

Isoquinolinequinones: Mansouramycin H and its derivatives have demonstrated broad cytotoxic activities, particularly against triple-negative breast cancer cells (MDA-MB-231). rsc.org The most active derivative showed an IC₅₀ value of 5.12 µM and was found to induce apoptosis by modulating Bcl-2 and Bax proteins and activating caspases. rsc.org

Table 2: Cytotoxicity of Selected Dimethoxyaniline Derivatives

Compound Class Starting Isomer Cancer Cell Line IC₅₀ Value Reference
3-Methylquinoxaline Not specified MCF-7 (Breast) 7.7 µM nih.gov
HepG2 (Liver) 4.5 µM nih.gov
Dihydropyridine 2,4-Dimethoxyaniline MCF-7 (Breast) 16.75-21.26 µM rsc.org
Isoquinolinequinone Not specified MDA-MB-231 (Breast) 5.12 µM rsc.org

Scaffolds for Antimicrobial and Antifungal Agent Development

The dimethoxyaniline structure has also been incorporated into compounds designed to combat microbial and fungal infections.

Direct evidence shows that 2,3-dimethoxyphenylamine hydrochloride , the hydrochloride salt of this compound, possesses both antibacterial and significant antifungal activity. cymitquimica.com

Furthermore, derivatives synthesized from the broader class of substituted anilines have shown antimicrobial potential. New pyrazolone (B3327878) derivatives demonstrated good antibacterial activity against several Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus. ajol.info Symmetrically disubstituted quinoxalines, which can be synthesized from dimethoxyanilines, have also shown significant antibacterial activity against strains like Bacillus subtilis and Escherichia coli. nih.gov

However, not all derivatives are active. A study testing the antifungal properties of various substituted anilines found that 3,5-dimethoxyaniline was inactive against the five fungi tested. asm.org This highlights the critical role that the specific substitution pattern plays in determining biological activity.

Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound Microorganism Activity Type MIC (μg/mL) Reference
Compound 2d Escherichia coli Antibacterial 8 nih.gov
Bacillus subtilis Antibacterial 16 nih.gov
Compound 3c Escherichia coli Antibacterial 8 nih.gov
Bacillus subtilis Antibacterial 16 nih.gov
Compound 10 Candida albicans Antifungal 16 nih.gov
Aspergillus flavus Antifungal 16 nih.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide fundamental insights into the molecular properties of this compound and its derivatives, complementing experimental findings. These studies help in understanding molecular structure, reactivity, and electronic properties, which are crucial for designing new materials and therapeutic agents.

A theoretical investigation of various aniline derivatives, including this compound, successfully correlated theoretical reaction Gibbs free energies with experimentally determined oxidation potentials. researchgate.net Such studies are valuable for predicting the electrochemical behavior of these compounds. The molecular structure and notation for this compound used in these computational studies are well-defined. researchgate.netnih.govchemicalbook.com

Computational studies have also been applied to understand the properties of its derivatives. For instance, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been used to study quinoxaline derivatives, which can be synthesized from dimethoxyanilines. researchgate.net These calculations provide information on the HOMO and LUMO energy levels, electrochemical band gaps, and other reactivity indices that are consistent with experimental results. researchgate.net

For polymeric derivatives like poly(2,5-dimethoxyaniline), theoretical models such as Mott's variable range hopping (VRH) have been used to analyze and understand the mechanism of charge transport and electrical conductivity within the material. aip.org

Density Functional Theory (DFT) for Molecular Structure and Energetics

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely employed to determine optimized molecular geometries and predict energetic properties. nih.govpku.edu.cn For aniline derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-311G+(2d,p), are used to find the most stable conformation (the lowest energy structure) of the molecule. pku.edu.cnresearchgate.net

This process of geometry optimization is fundamental before other properties can be accurately calculated. researchgate.net Once the structure is optimized, DFT can be used to compute key energetic data. For instance, in a study on 3,4-dimethoxyaniline derivatives, DFT was used to calculate the gas-phase enthalpies of formation. acs.org This theoretical data was then compared with experimental values obtained from techniques like differential scanning calorimetry and combustion calorimetry, showing a strong correlation. acs.org Such studies allow researchers to understand the thermodynamic stability of these compounds. acs.org

Table 1: Representative DFT Functionals and Basis Sets for Aniline Derivatives

FunctionalBasis SetApplication
B3LYP6-311G+(2d,p)Geometry Optimization, Energetics
B3LYP6-311+G(d,p)Geometry Optimization, Vibrational Frequencies
M05-2X6-31+G(d,p)Structure Prediction, Spectra, Molecular Orbitals

This table presents examples of computational methods used in the study of aniline derivatives.

HOMO-LUMO Orbital Analysis and Electron Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.comlibretexts.org The analysis of these orbitals is critical for understanding a molecule's chemical reactivity and electronic properties. irjweb.comresearchgate.net The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, govern how a molecule interacts with other species. irjweb.comals-japan.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and the possibility of intramolecular charge transfer. researchgate.netirjweb.com For example, in a theoretical study of 3,4-dimethoxyaniline imine derivatives, the HOMO energies were calculated to be between -5.28 eV and -6.23 eV, while the LUMO energies ranged from -2.76 eV to -3.21 eV. researchgate.net This analysis revealed the potential for charge transfer within the molecules upon excitation. researchgate.net The HOMO-LUMO gap can be tuned by adding electron-donating or electron-withdrawing groups to the molecular structure, which alters the electronic and photophysical properties of the compound. researchgate.netals-japan.com

Table 2: Frontier Orbital Energies for 3,4-Dimethoxyaniline Imine Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Derivative 4a-6.23109-3.215953.01514
Derivative 4b-5.77287-2.955282.81759
Derivative 4c-5.28554-2.768352.51719

Data sourced from a DFT study on imine derivatives of 3,4-dimethoxyaniline, illustrating how substituents affect orbital energies. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the distribution of charge within a molecule. researchgate.net It creates a color-coded map on the molecular surface, where different colors represent different electrostatic potential values. researchgate.netsobereva.com Typically, red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

MEP maps are valuable for predicting and understanding intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites. researchgate.netcore.ac.uk For aniline derivatives, the MEP map can highlight the electron-rich areas around the nitrogen atom of the amino group and the oxygen atoms of the methoxy groups, as well as the electrostatic landscape of the aromatic ring. This information is crucial for understanding how the molecule will interact with other reactants, solvents, or biological receptors. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways. nih.gov A reaction pathway maps the energetic changes as reactants transform into products, passing through high-energy transition states and potentially more stable intermediates. solubilityofthings.com A transition state is the specific configuration along the reaction coordinate with the highest potential energy, representing the energy barrier that must be overcome for the reaction to proceed. solubilityofthings.comrowansci.com

Finding and analyzing transition states is crucial for understanding reaction mechanisms, kinetics, and selectivity. rowansci.comrsc.org For complex reactions involving derivatives of this compound, computational methods can be used to model the entire reaction mechanism. For example, in a multi-component reaction, calculations can elucidate the formation of key intermediates and the associated energy barriers for each step. nih.gov By comparing the energies of different possible transition states, chemists can predict which reaction pathway is more favorable, thereby explaining the observed product distribution, including stereoselectivity and regioselectivity. nih.govrsc.org

Analytical Chemistry Methodologies

Derivatives of this compound serve as important reagents in various analytical techniques, enabling the detection and quantification of a wide range of substances.

Reagents in Spectrophotometric and Electrochemical Assays

In analytical chemistry, dimethoxyaniline isomers are used as chromogenic reagents in spectrophotometric methods. researchgate.netrdd.edu.iq These methods often involve an oxidative coupling reaction where the dimethoxyaniline derivative reacts with the target analyte in the presence of an oxidizing agent to produce a colored product. wisdomlib.orgresearchgate.net The intensity of the color, measured by a spectrophotometer at a specific wavelength, is proportional to the concentration of the analyte. wisdomlib.org For instance, 2,5-dimethoxyaniline has been used to develop spectrophotometric methods for quantifying drugs like sulfadiazine (B1682646) and thymol (B1683141) in pharmaceutical preparations. rdd.edu.iqwisdomlib.org The reaction with sulfadiazine produces an orange product with maximum absorbance at 478 nm, while the reaction with thymol yields a brown product absorbing at 452 nm. rdd.edu.iqwisdomlib.org

In electrochemistry, dimethoxyaniline isomers are used to create modified electrodes for sensitive and selective detection of various compounds. mdpi.comresearchgate.net For example, poly(2,5-dimethoxyaniline) can be electropolymerized onto a glassy carbon electrode. mdpi.comresearchgate.net These polymer-modified electrodes can enhance the electrochemical signal of target analytes. researchgate.net A composite of poly(2,5-dimethoxyaniline) and multi-walled carbon nanotubes has been used to develop an impedimetric immunosensor for the detection of mycotoxins like Fumonisin B₁. mdpi.comnih.gov The sensor works by measuring changes in electrochemical impedance as the target analyte binds to antibodies immobilized on the electrode surface. mdpi.comnih.gov

Emerging Research Frontiers and Future Prospects

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into 2,3-dimethoxyaniline and its derivatives is intrinsically linked to the development of innovative and efficient synthetic routes. Modern synthetic chemistry prioritizes methods that are not only high-yielding but also step-efficient and tolerant of a wide range of functional groups.

A significant area of development is the application of advanced cross-coupling reactions. For instance, the Buchwald-Hartwig amination has been successfully employed for the synthesis of complex heterocyclic structures using this compound as a key building block. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions. Research has demonstrated its utility in the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) analogs, where this compound is coupled with a brominated heterocycle. nih.gov The further development of such catalytic systems, potentially using more earth-abundant metals or photoredox catalysis, represents a major frontier for making these synthetic pathways more economical and sustainable.

Table 1: Example of Buchwald-Hartwig Amination for Synthesis of a this compound Derivative nih.gov
Reactant A 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine (pivaloyl protected)
Reactant B This compound
Catalyst System Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
Base LiHMDS (Lithium bis(trimethylsilyl)amide)
Result Successful C-N bond formation to yield a key intermediate for antifolate drugs.

Future research will likely focus on optimizing these catalytic methods to improve yields, reduce catalyst loading, and expand the substrate scope, enabling the streamlined production of a diverse library of this compound derivatives.

Exploration of Undiscovered Reactivity Patterns and Selectivities

The electronic and steric environment of this compound, created by its adjacent methoxy (B1213986) groups, suggests the potential for unique reactivity and selectivity that remains largely unexplored. The electron-donating nature of these groups activates the aromatic ring, influencing its behavior in electrophilic substitutions and other transformations.

A promising research avenue is the use of this compound in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. While studies on related isomers like 3,5-dimethoxyaniline (B133145) have shown success in ruthenium-catalyzed three-component deaminative coupling reactions to form quinoline (B57606) derivatives rsc.org, the specific application to the 2,3-isomer is an open area of investigation. Exploring how the specific substitution pattern of this compound directs the regioselectivity of such complex annulations could lead to the discovery of novel heterocyclic scaffolds.

Furthermore, the compound serves as a precursor to versatile chemical intermediates. For example, its use in the synthesis of 2-aminobenzonitriles provides a gateway to a wide array of fused heterocyclic systems, such as the thiazolo[5,4-f]quinazolines. nih.gov The strategic manipulation of the amino and methoxy groups to control reaction pathways, such as selective demethylation or targeted functionalization of the aromatic ring, is a key frontier for unlocking the full synthetic potential of this molecule.

Expansion into Advanced Functional Materials and Devices

While research into functional materials derived from this compound is in its infancy, studies on its isomer, 2,5-dimethoxyaniline (B66101), provide a clear roadmap for future exploration. Poly(2,5-dimethoxyaniline) (PDMA), a conducting polymer, has garnered significant interest for its applications in electrochromic devices, sensors, and as an electrocatalyst support. scielo.brscielo.brmdpi.comespublisher.commdpi.com

PDMA synthesized from the 2,5-isomer exhibits reversible color changes under an applied electrical potential, making it a candidate for smart windows, displays, and mirrors. scielo.brscielo.brresearchgate.net The polymer's properties, such as conductivity and charge storage capacity, can be tuned through various synthesis methods, including electrochemical and chemical oxidative polymerization. researchgate.netrsc.orgias.ac.in

A major research frontier is the synthesis and characterization of poly(this compound). It is hypothesized that the different substitution pattern will alter the polymer's chain packing, electronic structure, and ultimately, its material properties. Investigating the electrochromic behavior, conductivity, and solubility of this yet-to-be-explored polymer could open doors to new materials with tailored functionalities. The development of nanocomposites, for instance by incorporating silver nanoparticles or carbon nanotubes with poly(this compound), could further enhance its properties for applications in biosensors or as efficient electrocatalysts. mdpi.commdpi.com

Table 2: Selected Properties of Poly(2,5-dimethoxyaniline) as a Prospect for Future Poly(this compound) Research
Property Finding for Poly(2,5-dimethoxyaniline)
Application Area Electrochromic Devices (ECDs) scielo.brscielo.br
Key Feature Reversible color change from yellow (reduced state) to blue (oxidized state). scielo.br
Response Time Fast switching, can be less than 2 seconds under certain conditions. scielo.brresearchgate.net
Synthesis Method Electrochemical polymerization on transparent electrodes like Indium Tin Oxide (ITO). scielo.brscielo.br
Conductivity Can reach up to 10⁻¹ S/cm, indicating good charge transport. researchgate.netrsc.org
Future Prospect for Poly(this compound) To synthesize and characterize this novel polymer and compare its electrochromic and conductive properties against the well-studied 2,5-isomer.

Targeted Drug Discovery and Therapeutic Development

This compound is emerging as a valuable scaffold in medicinal chemistry for the development of targeted therapeutics. Its structure allows it to be incorporated into larger molecules designed to interact with specific biological targets, such as enzymes, with high affinity and selectivity.

Recent research highlights its role in the creation of novel antifolate agents. A new series of pyrido[2,3-d]pyrimidines, synthesized using this compound, have shown potent and selective inhibition of dihydrofolate reductase (DHFR) from opportunistic pathogens like Pneumocystis jirovecii, a major cause of pneumonia in immunocompromised individuals. nih.gov

In another significant development, this compound was used as a key starting material to synthesize thiazolo[5,4-f]quinazolines, which were identified as inhibitors of DYRK1A kinase. nih.gov High expression of DYRK1A is linked to acute lymphoblastic leukemia (ALL), making it a promising therapeutic target. The inhibitors developed from this scaffold have the potential to induce apoptosis in leukemia cells, offering a new strategy for treating this cancer. nih.gov

| Table 3: this compound in the Development of Targeted Therapeutics | | | :--- | :--- | :--- | | Resulting Compound Class | Biological Target | Therapeutic Potential | | Pyrido[2,3-d]pyrimidine analogs | Dihydrofolate Reductase (DHFR) | Treatment of opportunistic infections. nih.gov | | Thiazolo[5,4-f]quinazoline derivatives | DYRK1A Kinase | Treatment of Acute Lymphoblastic Leukemia (ALL). nih.gov |

The future in this field involves using this compound as a foundational piece in diversity-oriented synthesis to rapidly generate libraries of complex molecules for high-throughput screening against a wide range of diseases.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a paradigm shift in how research is conducted. These powerful computational tools are being used to accelerate discovery, optimize processes, and predict outcomes, areas directly applicable to the study of this compound.

Future applications could include:

Predictive Modeling: Training ML models on data from known aniline (B41778) derivatives to predict the material properties (e.g., conductivity, bandgap, solubility) of hypothetical polymers made from this compound.

Reaction Prediction: Using AI to suggest novel reaction pathways or identify undiscovered reactivity patterns for this compound based on learned chemical principles.

Virtual Screening: Employing ML models to screen virtual libraries of this compound derivatives against biological targets to identify promising candidates for drug discovery before any synthesis is attempted.

Integrating AI and ML will not replace chemists but will rather augment their capabilities, allowing them to focus on more creative and complex problems in the exploration of this compound chemistry.

Sustainability and Circular Economy Principles in this compound Chemistry

Applying the principles of green chemistry and the circular economy to the entire lifecycle of this compound is a critical future objective. This involves a holistic approach that minimizes environmental impact from synthesis to end-of-life. greenh2world.comcovestro.comhbm4eu.eu

Key frontiers in this area include:

Greener Synthesis Routes: Moving away from traditional methods that may use harsh reagents or produce significant waste. Research into catalytic systems, such as those using heterogeneous catalysts that can be easily recovered and reused, is vital. researchgate.netgoogle.com The use of milder and more environmentally benign oxidants, like H₂O₂ in aqueous systems, for polymerization reactions is a promising strategy that has been explored for related anilines. researchgate.netrsc.org

Atom Economy: Focusing on reactions like multi-component reactions and cycloisomerizations that incorporate a majority of the atoms from the reactants into the final product, thus minimizing waste. researchgate.netresearchgate.net

Circular Design: When developing materials from this compound, such as polymers, designing them for durability, repair, and eventual recycling is paramount. greenh2world.comcovestro.com This involves investigating the degradation pathways of these materials and developing chemical or enzymatic methods to break them down into their constituent monomers, which can then be used to create new materials. This approach contrasts with the linear "take-make-dispose" model and aligns with a sustainable, circular flow of resources. hbm4eu.eudataintelo.com

By embedding sustainability into the core of research and development, the chemical community can ensure that the future applications of this compound contribute positively to both the economy and the environment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-dimethoxyaniline, and how are intermediates characterized?

  • Methodology : this compound is synthesized via nitro group reduction or selective demethylation of protected precursors. For example, 2-nitroresorcinol derivatives can be reduced using hydrogenation with Pd/C catalysts in ethyl acetate, followed by acid-base extraction to isolate the amine . Key intermediates (e.g., nitro compounds) are characterized via IR, NMR (¹H/¹³C), and mass spectrometry to confirm regiochemistry and purity. For instance, IR peaks at ~3400 cm⁻¹ (N-H stretch) and NMR signals for methoxy protons (δ 3.7–3.9 ppm) are critical markers .

Q. How is this compound structurally distinguished from its isomers (e.g., 2,4-, 2,5-, or 3,4-dimethoxyaniline)?

  • Methodology :

  • Spectroscopy : ¹H NMR distinguishes isomers via methoxy proton splitting patterns and aromatic proton shifts. For example, this compound shows two distinct methoxy groups (δ 3.7–3.9 ppm) and aromatic protons at δ 6.4–6.8 ppm (para to amine) .
  • Chromatography : Reverse-phase HPLC with UV detection can separate isomers based on polarity differences.
  • CAS Registry : Cross-referencing CAS numbers (e.g., 6299-67-8 for this compound vs. 6315-89-5 for 3,4-isomer) ensures unambiguous identification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation .
  • Waste Disposal : Neutralize with dilute HCl before disposal in designated halogenated waste streams .

Advanced Research Questions

Q. How do methoxy substituent positions (2,3 vs. 2,5) influence the electronic properties of poly(dimethoxyaniline)?

  • Methodology :

  • Electropolymerization : Compare cyclic voltammetry (CV) profiles in acidic media (e.g., 1M H₂SO₄). 2,5-Dimethoxyaniline oxidizes at +0.7 V vs. SCE, yielding conductive emeraldine salts, while 2,3-substitution may hinder conjugation due to steric effects, reducing conductivity .
  • Conductivity Testing : Use four-point probe measurements on polymer films. For example, poly(2,5-dimethoxyaniline) exhibits conductivity ~10⁻² S/cm, whereas 2,3-isomers show lower values due to disrupted π-orbital overlap .

Q. What experimental design strategies optimize reaction conditions for this compound derivatives (e.g., N-methylation)?

  • Methodology :

  • Orthogonal Design : Apply a 3×3 factorial matrix to test variables like temperature (60–80°C), reaction time (2–4 hrs), and reagent ratios (e.g., n(this compound):n(methylating agent) = 1:1–1:3). Monitor yields via GC-MS .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 65°C, 3 hrs, 1:2 ratio achieves >85% yield) .

Q. How can computational methods predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. The amine group activates the ring at the para position (highest electron density), while methoxy groups direct substitution to ortho/meta sites .
  • Kinetic Studies : Compare experimental nitration rates (e.g., using HNO₃/H₂SO₄) with computed activation energies to validate models .

Q. What advanced applications exist for this compound in functional materials?

  • Methodology :

  • Photothermal Materials : Incorporate into azo dyes (e.g., 4-((3,5-dimethoxyaniline)-diazenyl) derivatives) for graphene-based films. Test solar heat output (≥80 W/cm² under 535 nm light) and thermal stability via TGA .
  • Biological Probes : Synthesize Schiff base complexes for fluorescence imaging. Measure quantum yields (e.g., Φ = 0.45 in DMSO) and cell permeability via confocal microscopy .

Notes

  • For NMR assignments, compare with NIST Chemistry WebBook data .
  • Orthogonal experimental designs are critical for minimizing confounding variables in synthesis optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.